Lutetium--manganese (1/2)
Description
Overview of Rare-Earth Manganites and Related Intermetallic Systems
Rare-earth manganites are a class of materials with the general formula R-Mn-O, where R is a rare-earth element. mdpi.comaip.org These materials are renowned for the complex interplay between their spin, charge, orbital, and lattice degrees of freedom, which gives rise to a wide array of remarkable properties. mdpi.com This includes phenomena such as colossal magnetoresistance (CMR), where the electrical resistivity changes dramatically in the presence of a magnetic field, and multiferroicity, where materials exhibit both magnetic and ferroelectric ordering. mdpi.comresearchgate.netrsc.org
The crystal structure of rare-earth manganites can vary depending on the size of the rare-earth ion. aps.org For larger rare-earth ions, an orthorhombic phase is common, while smaller ions like lutetium tend to form a hexagonal phase. aps.org These structural differences have a profound impact on the material's properties. aps.org
Beyond the oxide-based manganites, rare-earth-transition-metal intermetallic compounds, such as LuMn₂, form another significant area of research. mdpi.comresearchgate.net These intermetallic systems are characterized by the direct bonding between different metal atoms, leading to distinct crystal structures and physical behaviors compared to their oxide counterparts. mdpi.comresearchgate.net The magnetic properties of these intermetallics are often governed by the indirect exchange interaction between the localized magnetic moments of the rare-earth ions, mediated by the conduction electrons, a phenomenon known as the Ruderman–Kittel–Kasuya–Yosida (RKKY) interaction. mdpi.com The stability and formation of intermediate phases in rare-earth-manganese alloys, such as RMn₂, R₆Mn₂₃, and RMn₁₂, are influenced by the specific rare-earth element involved. researchgate.netresearchgate.net
Current Landscape of Lutetium-Containing Manganese Compounds in Condensed Matter Physics and Materials Science
Lutetium-containing manganese compounds, including the intermetallic LuMn₂, are actively being investigated for their unique physical properties. arxiv.org The small ionic radius of lutetium often leads to significant lattice strains and modifications in the crystal structure, which in turn affects the magnetic and electronic behavior of the material. osti.gov
Recent research has explored the electronic and magnetic properties of various lutetium-based compounds. arxiv.org For instance, studies on lutetium metal have revealed complex magnetic transitions, including paramagnetism-ferromagnetism-spin glass transitions at low temperatures. arxiv.org While this specific study focused on the pure metal, it highlights the potential for complex magnetism in lutetium-containing systems.
In the context of manganites, the substitution of other rare-earth elements with lutetium can induce significant changes in magnetic properties. For example, in the solid solution Lu₁₋ₓLaₓMn₂O₅, compositions rich in lanthanum, a much larger ion, exhibit a magnetic phase with a transition temperature around 200 K, which is substantially different from the low-temperature magnetic transition (below 40 K) observed in pure LuMn₂O₅. osti.gov This demonstrates the critical role of the rare-earth ion size in tuning the magnetic behavior of these materials.
The intermetallic compound LuMn₂ itself is a subject of interest. nih.gov Its properties are intrinsically linked to the interactions between the lutetium and manganese atoms within its crystal lattice. Understanding these interactions is key to unlocking the potential of LuMn₂ and other related intermetallic compounds in various technological applications. The electronic and magnetic properties of manganese-based intermetallics are highly sensitive to external factors like temperature and magnetic fields, as well as the synthesis methods used. arxiv.org This sensitivity allows for the tuning of their properties for specific applications in fields like spintronics and microelectronics. arxiv.org
Structure
2D Structure
Properties
CAS No. |
12057-41-9 |
|---|---|
Molecular Formula |
LuMn2 |
Molecular Weight |
284.8429 g/mol |
IUPAC Name |
lutetium;manganese |
InChI |
InChI=1S/Lu.2Mn |
InChI Key |
FGZULWIWSGKTDG-UHFFFAOYSA-N |
Canonical SMILES |
[Mn].[Mn].[Lu] |
Origin of Product |
United States |
Phase Equilibria and Synthesis of Lutetium Manganese Systems
Subsolidus Phase Diagrams of the Lu-Mn-O System
The subsolidus region of a phase diagram illustrates the equilibrium phases that exist below the melting temperatures of the constituent components. For the Lutetium-Manganese-Oxygen (Lu-Mn-O) ternary system, phase equilibria are critically dependent on temperature and the surrounding atmospheric conditions, particularly the partial pressure of oxygen (p(O₂)). While a fully determined Lu-Mn-O phase diagram is not widely published, its characteristics can be inferred from studies on analogous rare-earth-manganese-oxide systems. Phase diagrams for Mn-Ln-O systems (where Ln is a lanthanide, including Lu) are noted to be analogs characterized by the formation of two primary double oxides: LuMnO₃ and LuMn₂O₅.
An isothermal section of a ternary phase diagram shows the stable phase fields at a constant temperature. tulane.edu The boundaries of these fields are highly sensitive to the oxygen partial pressure. In systems containing transition metals like manganese that can exist in multiple oxidation states (e.g., Mn²⁺, Mn³⁺, Mn⁴⁺), the p(O₂) dictates the stable manganese oxide and, consequently, the ternary compounds.
Generally, a higher oxygen partial pressure stabilizes manganese in a higher oxidation state, while lower p(O₂) or higher temperatures favor reduced states (e.g., MnO₂ → Mn₂O₃ → Mn₃O₄ → MnO). ucla.eduacs.org This relationship is crucial for synthesizing a specific Lu-Mn-O phase. For instance, the formation of LuMnO₃, where manganese is in the +3 state, requires carefully controlled temperature and p(O₂) to prevent the formation of other manganese oxides or the LuMn₂O₅ phase. The stability of phases in a ternary oxide system can be represented on a diagram where the axes are the chemical potentials of the components, which are directly related to temperature and partial pressures. nih.govresearchgate.net
The table below illustrates the general principle of manganese oxide stability, which influences the phases present in the Lu-Mn-O system.
| Manganese Oxide | Manganese Oxidation State | Relative Stability Condition |
| MnO₂ | +4 | Lower Temperature, Higher p(O₂) |
| Mn₂O₃ | +3 | Intermediate Temperature, Intermediate p(O₂) |
| Mn₃O₄ | +2, +3 | Higher Temperature, Lower p(O₂) |
| MnO | +2 | Very High Temperature, Very Low p(O₂) |
This interactive table demonstrates the general trend of manganese oxide stability as a function of temperature and oxygen partial pressure, which is a key factor in the Lu-Mn-O system.
The stability of phases in the Lu-Mn-O system is strongly dependent on temperature. As temperature increases, phase transformations occur, leading to different equilibrium assemblages. In the analogous Li-Mn-O system, specific spinel phases are stable only within defined temperature ranges, with transformations to different structures occurring at higher temperatures. ucla.eduacs.org For the Lu-Mn-O system, it is expected that at a given oxygen pressure, increasing the temperature will shift the equilibrium toward phases containing more reduced forms of manganese.
Furthermore, non-equilibrium crystallization pathways are common in the precipitation of manganese oxides, where metastable phases can form and persist before the system reaches its final equilibrium state. nih.gov The synthesis of a pure, single-phase lutetium-manganese oxide therefore requires not only reaching the correct thermodynamic conditions (temperature and p(O₂)) but also providing sufficient time for the system to achieve equilibrium.
Formation and Stability of Lutetium-Manganese Intermetallic Phases (e.g., LuMn₂)
The formation of intermetallic compounds between lutetium and manganese is described by the Lu-Mn binary phase diagram. Such diagrams for manganese with rare-earth elements have been the subject of thermodynamic assessment and are compiled in specialized databases. asminternational.orgepa.govdntb.gov.ua A binary phase diagram maps the stable solid and liquid phases as a function of temperature and composition. youtube.com
For the Lu-Mn system, the intermetallic compound LuMn₂ is a known phase. Its formation and stability are dictated by specific temperature and composition ranges shown on the phase diagram. The diagram would indicate the temperature at which LuMn₂ melts, and whether it melts congruently (transforms directly into a liquid of the same composition) or incongruently (decomposes into a liquid and another solid phase). It also defines the solid solubility limits of Mn in Lu and Lu in Mn, and delineates the phase fields where LuMn₂ coexists with other phases. The Gibbs energy of each phase is optimized to achieve the best fit between calculated diagrams and experimental data. elsevierpure.com
Growth and Fabrication Methodologies for Lutetium-Manganese Compounds
The synthesis of high-quality lutetium-manganese compounds, either as bulk single crystals or as thin films, requires specialized and precisely controlled techniques.
The availability of large, high-purity single crystals is essential for measuring the intrinsic physical properties of materials. Several methods have been successfully employed to grow single crystals of hexagonal LuMnO₃.
Optical Floating-Zone (OFZ) Method: This technique is widely used for growing high-quality single crystals of oxide materials. weizmann.ac.ilmdpi.com Polycrystalline rods of LuMnO₃ are first synthesized through solid-state reaction of Lu₂O₃ and MnO₂ powders. arxiv.org In the OFZ furnace, a small section of the feed rod is melted using high-power halogen lamps. arxiv.org A seed crystal is brought into contact with the molten zone, and as it is slowly pulled away and rotated, the molten material crystallizes onto the seed, extending the single crystal. For LuMnO₃, this method has been shown to produce high-quality single crystals relatively easily under an atmosphere of argon and oxygen. arxiv.orgresearchgate.net
Flux Growth: This method involves dissolving the constituent oxides (Lu₂O₃, MnO₂) in a suitable molten salt, or "flux," at high temperatures. ucla.edufrontiersin.org Upon slow cooling, the solubility of the desired compound decreases, leading to the precipitation and growth of single crystals. tu-darmstadt.de Single crystals of hexagonal LuMnO₃ have been successfully grown using a high-temperature flux technique. csic.es A key advantage of flux growth is that it allows crystallization at temperatures below the melting point of the target material, which can be beneficial for materials that melt incongruently or have very high melting points. ucla.edu
The table below summarizes key parameters for these growth techniques.
| Growth Technique | Heat Source | Growth Environment | Key Advantage | Reference |
| Optical Floating-Zone | Halogen Lamps | Argon/Oxygen Atmosphere | Crucible-free, high purity | arxiv.org, researchgate.net |
| High-Temperature Flux | Resistance Furnace | Air or Controlled Atmosphere | Lower growth temperature | csic.es, ucla.edu |
This interactive table compares two primary methods for growing LuMnO₃ single crystals.
Thin films of lutetium-manganese compounds are crucial for developing new electronic and photovoltaic devices. Epitaxial growth, where the crystal lattice of the film aligns with that of the substrate, is often desired to achieve the highest quality films.
Pulsed Laser Deposition (PLD): In PLD, a high-energy laser is used to ablate material from a stoichiometric target (e.g., a ceramic LuMnO₃ pellet). youtube.com The ablated material forms a plasma plume that deposits onto a heated substrate, forming a thin film. nih.govmdpi.com The properties of the film are highly dependent on parameters like substrate temperature, background gas pressure (typically oxygen for oxides), and laser fluence. nih.govimim.pl PLD is known for its ability to transfer the stoichiometry of a complex target to the film. mdpi.com
RF-Magnetron Sputtering: This is a physical vapor deposition (PVD) technique where a target is bombarded with energetic ions from a plasma, causing atoms to be "sputtered" off. mdpi.com These atoms then travel and deposit onto a substrate. For LuMnO₃ films, a stoichiometric target is used, and the deposition is carried out in an argon-oxygen atmosphere. The substrate temperature is a critical parameter, with crystallization often requiring high temperatures (e.g., 800 °C) or post-deposition annealing. mdpi.com
Metal-Organic Chemical Vapor Deposition (MOCVD): MOCVD is a chemical vapor deposition (CVD) technique that uses volatile metal-organic precursors containing lutetium and manganese. These precursor gases are introduced into a reaction chamber where they decompose on a heated substrate to form the LuMnO₃ film. The formation of the desired hexagonal phase is highly dependent on the precursor molar ratio, deposition temperature, and subsequent annealing treatments. arxiv.orgcsic.es For instance, depositions at 700 °C may result in an amorphous film that requires annealing at 800 °C to achieve a highly crystalline hexagonal single phase. csic.es
Thin Film Deposition and Epitaxial Growth
Substrate-Induced Strain Effects on Phase Evolution
The synthesis of thin films of lutetium-manganese compounds on various substrates can lead to significant strain within the crystal lattice of the film. This substrate-induced strain can, in turn, have a profound impact on the phase evolution and physical properties of the material. The mismatch between the lattice parameters of the substrate and the film is a primary source of this strain.
In related rare-earth manganite systems like LuMnO₃, studies have shown that lattice strain at the film-substrate interface can induce novel properties that are absent in the bulk material. For instance, strained LuMnO₃ thin films have been observed to exhibit coexisting ferromagnetic and antiferromagnetic orders. This strain-induced ferromagnetism is often most prominent at the highly strained interface between the substrate and the film. The choice of substrate material, with its specific lattice parameters and crystal orientation, is therefore a critical parameter in controlling the magnetic and electronic properties of the resulting thin film. While direct studies on LuMn₂ thin films are less common, the principles of strain engineering observed in LuMnO₃ are expected to be applicable. The strain can influence the crystallographic phase that is formed, potentially favoring metastable phases or altering the magnetic ordering temperature.
The effect of substrate-induced strain is a key consideration in the epitaxial growth of thin films, where the crystal lattice of the film grows in a specific orientation relative to the substrate. The degree of strain can be tailored by selecting substrates with varying degrees of lattice mismatch, offering a pathway to tune the material's properties for specific applications.
Solid-State Reaction Synthesis and Characterization
The Lutetium--manganese (1/2) compound, with the chemical formula LuMn₂, is an intermetallic compound that crystallizes in the C15 cubic Laves phase structure. The synthesis of this compound is typically achieved through solid-state reaction methods. This technique involves the intimate mixing of the constituent elements, lutetium and manganese, in the desired stoichiometric ratio, followed by heat treatment at elevated temperatures.
The general procedure for the solid-state synthesis of LuMn₂ involves:
Starting Materials: High-purity lutetium and manganese metals are used as the starting materials. These are typically in the form of powders or small pieces.
Mixing: The elements are weighed and mixed in a 1:2 atomic ratio. To ensure homogeneity, the mixture is often subjected to mechanical alloying, such as ball milling, in an inert atmosphere to prevent oxidation.
Compaction and Encapsulation: The mixed powders are then pressed into pellets to ensure good contact between the particles. These pellets are often sealed in an inert atmosphere (e.g., argon) within a refractory metal crucible, such as tantalum, to prevent reaction with the container and contamination from the atmosphere at high temperatures.
Heat Treatment: The encapsulated sample is subjected to a carefully controlled heat treatment schedule. This typically involves heating to a high temperature, holding for an extended period to allow for diffusion and reaction to form the desired LuMn₂ phase, and then cooling. The specific temperatures and durations depend on the phase diagram of the Lu-Mn system. Thermodynamic databases for Mn-rare earth systems suggest the stability of the LuMn₂ phase, which guides the selection of appropriate annealing temperatures.
Characterization: After synthesis, the resulting compound is characterized to confirm its phase purity, crystal structure, and properties. Common characterization techniques include:
X-ray Diffraction (XRD): To identify the crystal structure and confirm the formation of the C15 Laves phase of LuMn₂.
Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDS): To examine the microstructure and verify the elemental composition and homogeneity of the sample.
Magnetic Susceptibility Measurements: To determine the magnetic properties of the compound.
The successful synthesis of phase-pure LuMn₂ is highly dependent on the precise control of stoichiometry and the optimization of the heat treatment process to avoid the formation of other lutetium-manganese intermetallic phases.
Crystallographic Structures and Atomic Ordering in Lutetium Manganese Compounds
Hexagonal Lutetium Manganite (h-LuMnO₃) Structural Refinements
Hexagonal lutetium manganite (h-LuMnO₃) is a member of the rare-earth manganite family, which is known for its multiferroic properties. mdpi.com The structure of these materials is characterized by layers of MnO₅ trigonal bipyramids separated by lutetium ions. mdpi.com
The crystal structure of hexagonal LuMnO₃ is described by the P6₃cm space group. researchgate.netmaterialsproject.org This structure is non-centrosymmetric, a prerequisite for ferroelectricity. The structure of h-LuMnO₃ deviates from an ideal high-symmetry configuration due to several distortions. These distortions include the tilting of the MnO₅ bipyramids and the displacement of the Lu ions along the c-axis. These structural distortions are crucial for the emergence of its ferroelectric and magnetic properties. researchgate.net The lattice parameters for hexagonal LuMnO₃ are approximately a = 6.103 Å and c = 11.445 Å. materialsproject.org
In the hexagonal structure of LuMnO₃, the manganese (Mn) ions are surrounded by five oxygen (O) atoms, forming a trigonal bipyramidal coordination (MnO₅). researchgate.net These MnO₅ bipyramids are the fundamental building blocks of the crystal structure, forming a two-dimensional network of corner-sharing units in the ab-plane. researchgate.net The arrangement of these bipyramids and the interactions between the Mn and O atoms within them are key to the material's electronic and magnetic characteristics. researchgate.net The crystal field splitting of the Mn³⁺ ions within this trigonal bipyramidal coordination plays a significant role in the material's properties. researchgate.net Trivalent manganese in a trigonal bipyramidal coordination can impart a blue color to oxides. nih.gov
The bonding between the apical oxygen atoms of the MnO₅ bipyramids and the lutetium (Lu) ions exhibits a notable asymmetry. researchgate.net The Lu-O bond lengths along the c-axis are not equal, with alternating long and short bonds. This asymmetry is a direct consequence of the ferroelectric nature of the material. researchgate.net
Furthermore, crystals of hexagonal LuMnO₃ often exhibit inversion twinning. researchgate.net In an inversion twin, the crystal is composed of domains where the atomic arrangement is related by an inversion operation. mit.eduox.ac.ukcam.ac.uk This means that while the crystal lattice is continuous across the twin boundary, the polarity of the structure is reversed. In many h-LuMnO₃ samples, the volume of the inversion twin domains is nearly equal, which can result in a net zero ferroelectric polarization on a macroscopic scale. researchgate.net
Orthorhombic Lutetium Manganese Oxide (LuMn₂O₅) Structural Analysis
Orthorhombic lutetium manganese oxide (LuMn₂O₅) belongs to the orthorhombic crystal system, which is characterized by three mutually perpendicular axes of unequal length. wikipedia.orgtaylorandfrancis.comontosight.ai This crystal system results from stretching a cubic lattice along two of its orthogonal pairs by two different factors. wikipedia.org The point group for orthorhombic structures is typically mmm. materialsproject.org While detailed structural data for LuMn₂O₅ is not as prevalent in the literature as for h-LuMnO₃, the general principles of orthorhombic structures apply. The structure would consist of a specific arrangement of lutetium, manganese, and oxygen atoms within the orthorhombic unit cell, leading to distinct physical properties compared to its hexagonal counterpart.
Intermetallic Lutetium-Manganese Structures (e.g., LuMn₂, LuMn₆Sn₆)
Beyond the oxides, lutetium and manganese also form intermetallic compounds with distinct crystal structures.
LuMn₂ crystallizes in the cubic Laves phase structure, specifically the C15 (MgCu₂) type. videleaf.comwikipedia.org Laves phases are a group of intermetallic compounds with the general formula AB₂. wikipedia.orgatomic-scale-physics.de The C15 structure is a face-centered cubic (fcc) lattice belonging to the Fd-3m space group. videleaf.com In this structure, the larger lutetium (A) atoms and the smaller manganese (B) atoms are arranged in a topologically close-packed manner. videleaf.comwikipedia.org The ratio of the atomic radii of the constituent elements is a key factor in the formation of Laves phases. wikipedia.org The distance between the nearest Mn atoms in the LuMn₂ structure is a critical parameter that influences its magnetic properties. mdpi.com
Data Tables
Table 1: Crystallographic Data for Hexagonal Lutetium Manganite (h-LuMnO₃)
| Parameter | Value |
| Crystal System | Hexagonal |
| Space Group | P6₃cm |
| Lattice Parameter (a) | 6.103 Å materialsproject.org |
| Lattice Parameter (c) | 11.445 Å materialsproject.org |
| Coordination of Mn | MnO₅ Trigonal Bipyramidal researchgate.net |
Table 2: General Characteristics of Orthorhombic and Laves Phase Structures
| Structural Type | Key Features | Example Compound |
| Orthorhombic | Three unequal, mutually perpendicular axes. wikipedia.orgtaylorandfrancis.com | LuMn₂O₅ |
| Laves Phase (C15) | Face-centered cubic (fcc) AB₂ structure. videleaf.comwikipedia.org | LuMn₂ |
Kagome Lattice Configuration in LuMn₆Sn₆
The compound LuMn₆Sn₆ is a member of the RMn₆X₆ family (where R is a rare-earth metal) that prominently features a Kagome lattice. arxiv.org A Kagome lattice is a two-dimensional network of corner-sharing triangles, a geometry known to produce a variety of exotic quantum phenomena stemming from geometric frustration and unique electronic band structures. arxiv.orgresearchgate.net In LuMn₆Sn₆, the manganese atoms form these Kagome nets, which are layered within the crystal structure.
Research combining angle-resolved photoemission spectroscopy (ARPES) and density functional theory calculations has provided detailed insights into the electronic structure of LuMn₆Sn₆. researchgate.net These studies confirm the presence of electronic features characteristic of a Kagome lattice, such as nearly dispersionless flat bands and Dirac-like electronic crossings. researchgate.net The electronic structure of LuMn₆Sn₆ shows remarkable similarity to other compounds in the XMn₆Sn₆ family (where X = Dy, Tb, Gd, Y), suggesting that the essential features of the manganese Kagome lattice are robust across this series of materials. researchgate.netresearchgate.net
Key findings from research on LuMn₆Sn₆ include:
Observation of Kagome-Derived Flat Bands : Scientists have clearly observed two flat bands derived from the Kagome lattice that extend throughout the Brillouin zone. One of these flat bands is located very close to the Fermi level, which is significant for the material's electronic properties. researchgate.net
Quasi-Two-Dimensional Character : Photon-energy-dependent measurements have revealed that these flat bands show minimal dispersion in the direction perpendicular to the Kagome layers (the k_z_ direction). This confirms the quasi-2D nature of these electronic states, a direct consequence of the layered crystal structure. researchgate.net
Robustness of Electronic Features : The fundamental electronic signatures of the Mn Kagome lattice, including the flat bands and Dirac fermions, are consistently observed across the XMn₆Sn₆ family, irrespective of the different 4f electronic configurations and magnetic ground states of the rare-earth ions. researchgate.net This makes the family an ideal platform for studying the interplay between topology and magnetism. researchgate.netyoutube.com
The crystallographic parameters for the related LuMn₆Ge₆ compound, which also forms a hexagonal structure, provide a reference for this class of materials.
Table 1. Crystallographic Data for LuMn₆Ge₆
| Parameter | Value |
|---|---|
| Crystal System | Hexagonal |
| Space Group | P 6/m m m |
| a (Å) | 5.1993 |
| c (Å) | 8.1165 |
Source: Crystallography Open Database crystallography.net
The study of the Kagome lattice in LuMn₆Sn₆ and its analogues is a vibrant area of condensed matter physics, offering a pathway to explore emergent phenomena like anomalous Hall effects, charge density waves, and potentially novel magnetic and superconducting states. arxiv.orgresearchgate.net
Table 2. List of Compounds Mentioned
| Compound Name | Formula |
|---|---|
| Lutetium--manganese (1/2) | LuMn₂ |
| Lutetium Manganite | LuMnO₃ |
| Lutetium Manganese Germanide | LuMn₆Ge₆ |
| Lutetium Manganese Stannide | LuMn₆Sn₆ |
| Dysprosium Manganese Stannide | DyMn₆Sn₆ |
| Terbium Manganese Stannide | TbMn₆Sn₆ |
| Gadolinium Manganese Stannide | GdMn₆Sn₆ |
Advanced Characterization Techniques for Lutetium Manganese Systems
Neutron Scattering Investigations of Lattice and Spin Dynamics
Neutron scattering is an indispensable tool for probing the magnetic structure and dynamics in materials like LuMnO₃. Its sensitivity to magnetic moments allows for direct measurement of spin arrangements and excitations.
Inelastic neutron scattering (INS) is used to measure the energy and momentum of magnons, the quantized spin waves. By mapping the magnon dispersion relations, the exchange interactions that govern the magnetic order can be quantified. In hexagonal LuMnO₃, the Mn³⁺ ions (with spin S=2) form a triangular lattice, leading to geometric frustration. researchgate.net
Measurements of the magnon dispersion along high-symmetry directions in LuMnO₃ have enabled the determination of the primary magnetic exchange parameters using a spin-wave model. researchgate.netarxiv.org The analysis reveals strong in-plane antiferromagnetic coupling and weaker inter-plane coupling, confirming the quasi-two-dimensional nature of the magnetism. researchgate.net The key exchange interactions are summarized in the table below.
| Parameter | Description | Value (meV) |
| J | In-plane nearest-neighbor exchange | 2.45 ± 0.05 |
| J' | Inter-plane nearest-neighbor exchange | 0.20 ± 0.05 |
| D | Single-ion anisotropy (easy-plane) | 0.38 ± 0.03 |
This interactive table summarizes the magnetic exchange and anisotropy parameters for LuMnO₃ as determined from inelastic neutron scattering data. researchgate.net
These parameters are critical for modeling the magnetic structure and understanding the origin of the magnetic anisotropy. researchgate.net The data indicates an easy-plane anisotropy, meaning the spins preferentially align in the hexagonal basal plane. researchgate.net
In magnetically frustrated systems, competing interactions prevent the establishment of a simple, long-range ordered magnetic ground state. This leads to the presence of short-range magnetic correlations, which can be studied using diffuse neutron scattering. In LuMnO₃, diffuse scattering is observed around the (100) position in reciprocal space, which is a forbidden nuclear reflection. researchgate.net
This diffuse signal appears near the Néel temperature (Tₙ ≈ 88 K) and is a direct consequence of magnetic frustration within the triangular Mn lattice. researchgate.net The scattering is highly anisotropic, appearing broad in the direction perpendicular to the hexagonal planes but much sharper within the planes. This indicates that the frustrated magnetic correlations are strongly two-dimensional in character. The intensity of this diffuse scattering peaks at the transition temperature, highlighting the critical fluctuations associated with the onset of magnetic order. researchgate.net
Synchrotron X-ray Diffraction and Scattering
Synchrotron X-ray techniques offer unparalleled resolution for determining crystal structures and analyzing lattice strain, providing crucial information on the coupling between the crystal lattice and magnetic order. nih.gov
High-resolution synchrotron X-ray diffraction has been employed to refine the crystal structure of hexagonal LuMnO₃. These studies have shown that the structure deviates in important ways from early models, particularly concerning the oxygen coordination around the manganese ions and the alternating long and short bond lengths between lutetium and apical oxygen atoms, which is linked to the material's ferroelectric properties. researchgate.net
In thin-film forms, strain can be used as a tool to manipulate the magnetoelectric properties. Studies on epitaxial films of orthorhombic LuMnO₃ have shown a direct coupling between c-axis strain and the magnetic structure. aps.org X-ray diffraction revealed that compressive or tensile strain along the c-axis influences the canting of the Mn spins in the E-type antiferromagnetic structure. aps.org This spin canting is directly correlated with the ferroelectrically induced structural distortion and a change in the magnetic propagation vector, demonstrating a clear mechanism for strain control of magnetism in this system. aps.org
Raman Spectroscopy for Phonon Modes and Spin-Phonon Coupling
Raman spectroscopy is a powerful non-destructive technique for probing lattice vibrations (phonons) and their interaction with the spin system. In multiferroic materials, the coupling between spins and phonons is a key mechanism for magnetoelectric effects. Temperature-dependent Raman studies on hexagonal LuMnO₃ reveal this intricate relationship. By tracking the energy of specific phonon modes as the material is cooled through its magnetic ordering temperature, anomalous shifts can be observed that deviate from the expected behavior due to thermal expansion and anharmonicity. researchgate.net
This deviation is a hallmark of spin-phonon coupling. In related hexagonal manganites, certain phonon modes show significant energy renormalization below Tₙ, which is attributed to the modulation of the magnetic exchange interaction by specific lattice vibrations. researchgate.net Advanced techniques like two-dimensional correlation spectroscopy (2D-COS) applied to the Raman data of LuMnO₃ have helped to identify strong correlations between phonons involving Mn-ion bond vibrations and spin-excitation peaks, providing clear evidence of spin-phonon coupling.
Magnetic Susceptibility and Magnetization Measurements
Magnetic susceptibility and magnetization measurements are fundamental techniques for characterizing the magnetic properties of a material, including its ordering temperature and anisotropies. For LuMnO₃, these measurements confirm the onset of antiferromagnetic order at a Néel temperature (Tₙ) of approximately 88 K. researchgate.net
Measurements on single crystals show a distinct anisotropy in the magnetic susceptibility. The susceptibility is higher when the magnetic field is applied perpendicular to the crystallographic c-axis compared to when it is parallel to it, confirming the easy-plane magnetic anisotropy that was also inferred from inelastic neutron scattering data. researchgate.net A cusp in the susceptibility marks the transition to the antiferromagnetic state. researchgate.net Fits of the high-temperature paramagnetic susceptibility to the Curie-Weiss law yield a negative Weiss temperature, which is characteristic of dominant antiferromagnetic interactions and is significantly larger in magnitude than Tₙ, providing a quantitative measure of the magnetic frustration in the system. researchgate.net
| Parameter | Value |
| Néel Temperature (Tₙ) | 87.5 ± 0.5 K |
| Weiss Temperature (Θ) | -430 ± 10 K |
| Frustration Index (|Θ|/Tₙ) | ~4.9 |
This interactive table presents key magnetic parameters for LuMnO₃ derived from magnetic susceptibility measurements. researchgate.net
Electronic Structure and Magnetic Phenomena in Lutetium Manganese Systems
Theoretical Approaches to Electronic Band Structure
Theoretical modeling, particularly Density Functional Theory (DFT), has been instrumental in understanding the electronic properties of these materials. These computational methods provide insights into the Fermi level, electronic states, and the nature of chemical bonding.
Density Functional Theory (DFT) calculations have been successfully employed to investigate the structural, bonding, and electronic properties of lutetium-manganese compounds, such as hexagonal LuMnO₃. aip.org For the ferroelectric phase of LuMnO₃, DFT studies have determined the equilibrium lattice constants and bulk modulus. arxiv.org The Fermi level, which denotes the highest energy level that an electron can occupy at absolute zero temperature, is a critical parameter determined through these calculations. stackexchange.com
In hexagonal LuMnO₃, DFT calculations reveal that the valence band is composed of Lu 4f, Mn 3d, and O 2p states, while the conduction band is formed by Mn 3d, O 2p, and Lu 5d states. mdpi.com The analysis of the electronic density using Bader's topological analysis has shown that the character of the Lu-O axial bonds changes during the structural transition from the paraelectric to the ferroelectric phase. aip.org Specifically, the covalent character of the Lu-O bond increases significantly due to the hybridization between the Lu 5dz² and O 2pz-states, a mechanism that is considered the driving force for ferroelectricity in this compound. aip.org
| Property | Description | Contributing Orbitals/States | Significance |
|---|---|---|---|
| Valence Band | The highest range of electron energies where electrons are normally present at absolute zero. | Lu 4f, Mn 3d, O 2p | Determines the material's bonding and electrical properties. |
| Conduction Band | The range of electron energies higher than the valence band, where electrons can move freely. | Mn 3d, O 2p, Lu 5d | Crucial for electrical conductivity. |
| Ferroelectricity Driver | The primary mechanism inducing spontaneous electric polarization. | Hybridization between Lu 5dz² and O 2pz-states | Explains the origin of ferroelectric behavior in LuMnO₃. |
Spin-polarized DFT calculations are essential for understanding the magnetic properties of lutetium-manganese systems. These calculations provide the spin-polarized density of states (DOS), which describes the number of electronic states available at each energy level for each spin direction (spin-up and spin-down).
In the study of hexagonal LuMnO₃, the inclusion of the effective Hubbard U correction (Ueff) in DFT calculations has been shown to be important for accurately determining the exchange interactions. iaea.org The intra-plane superexchange interaction (Jnn) is found to decrease as Ueff increases, with the best agreement with experimental data found for Ueff values between 2.55 and 4.0 eV. iaea.org This dependence is explained by the Bader topological analysis of the electron density, which shows that the closed-shell interaction of the Mn-O bonds increases with increasing Ueff, thus justifying the decrease in Jnn. iaea.org
The projected density of states (PDOS) analysis provides detailed information about the contribution of different atomic orbitals to the electronic states. arxiv.org In LiFePO₄, a related manganese-containing compound, PDOS analysis reveals that the transition metal 3d states form narrow bands above the O 2p band. arxiv.org In the delithiated state (FePO₄), the majority spin transition metal 3d states are well-hybridized with the O 2p band. arxiv.org These hybridization effects are crucial in determining the electronic and magnetic properties of these materials.
Complex Magnetic Ordering and Transitions
Lutetium-manganese compounds exhibit a variety of complex magnetic ordering phenomena and transitions as a function of temperature and applied magnetic field. These behaviors arise from the interplay of different magnetic interactions within the crystal lattice.
Antiferromagnetism is a common magnetic ordering in lutetium manganites. In this state, adjacent magnetic moments align in opposite directions, resulting in a zero net magnetic moment.
Orthorhombic LuMnO₃ exhibits a complex magnetic behavior. Below a Néel temperature (Tₙ) of 39 K, the Mn³⁺ spins order into an incommensurate amplitude-modulated phase. researchgate.net This phase then locks into a commensurate, non-collinear E-type antiferromagnetic order at a lower temperature of 35.5 K, which induces a spontaneous electric polarization. researchgate.net In hexagonal LuMnO₃, a symmetry-allowed on-site Mn d-d transition near 1.7 eV shows a blueshift of about 0.1 eV in the antiferromagnetic state, which is attributed to Mn-Mn superexchange interactions. nih.govarxiv.org The antiferromagnetic ordering temperature in orthorhombic LuMnO₃ films is around 40 K and is highly resistant to lattice strain. aip.org
LuMn₂O₅ is another lutetium manganite that displays antiferromagnetic ordering. It is a ferroelectric crystal with a Curie temperature of 34 K, where a weak spontaneous polarization appears. tandfonline.com The magnetic ordering is considered a possible order parameter for the observed ferroelectricity, making it an improper ferroelectric. tandfonline.com
| Compound | Magnetic Ordering | Transition Temperature (K) | Associated Phenomena |
|---|---|---|---|
| o-LuMnO₃ | Incommensurate Antiferromagnetic | Tₙ = 39 | Paraelectric |
| o-LuMnO₃ | Commensurate E-type Antiferromagnetic | TC = 35.5 | Induces spontaneous electric polarization. researchgate.net |
| h-LuMnO₃ | Antiferromagnetic | Tₙ ≈ 90 | Anomalies in dielectric constant. arxiv.org |
| LuMn₂O₅ | Antiferromagnetic | TC = 34 | Improper ferroelectricity. tandfonline.com |
The application of an external magnetic field can induce transitions to different magnetic phases in some lutetium-manganese compounds. The kagome compound LuMn₆Sn₆ is a prime example, exhibiting a rich and diverse magnetic phase diagram. arxiv.org
In its ground state, LuMn₆Sn₆ is an antiferromagnet. arxiv.orgresearchgate.net Neutron diffraction studies in zero external magnetic field have shown that the manganese magnetic moments are aligned ferromagnetically within the ab-planes, and these layers are coupled ferromagnetically across certain tin layers, but antiferromagnetically through the Lu-Sn layer. arxiv.org This results in a magnetic unit cell that is twice the size of the chemical unit cell. arxiv.org
Upon applying a magnetic field, LuMn₆Sn₆ undergoes a series of transitions into at least eight different magnetic phases, including canted antiferromagnetic and forced ferromagnetic states. arxiv.org This complex behavior is a result of the competition between ferromagnetic and antiferromagnetic coupling between the manganese kagome layers. arxiv.org The (H,T) phase diagram of LuMn₆Sn₆ has been constructed from magnetization measurements, revealing a more diverse set of magnetic phases compared to its yttrium and scandium analogues. arxiv.org
The complex magnetic behaviors observed in lutetium-manganese systems are fundamentally driven by the competition between different magnetic exchange interactions. These interactions can be either ferromagnetic, favoring parallel alignment of magnetic moments, or antiferromagnetic, favoring antiparallel alignment.
In the kagome magnet LuMn₆Sn₆, the presence of both ferromagnetic and antiferromagnetic couplings between the manganese kagome layers leads to its intricate magnetic phase diagram. arxiv.org The non-magnetic nature of lutetium in this compound means that the magnetism is dominated by the manganese sublattice. arxiv.org The competition between these interactions is a key factor in the emergence of various magnetic phases under the influence of temperature and external magnetic fields. arxiv.org
This competition is a general feature in many manganites. For instance, in some systems, dynamic orbital correlations can favor a ferromagnetic state, while static Jahn-Teller distortions are associated with an A-type antiferromagnetic state. aps.org The substitution of other elements for manganese can also alter the balance of these interactions, leading to significant changes in the magnetic phase diagram. aps.org The interplay between ferromagnetic and antiferromagnetic coupling can also be influenced by factors such as lattice strain and the specific rare-earth element in the compound. aps.orgnthu.edu.tw
Spin Excitations and Dynamics
The intricate interplay of spin, lattice, and orbital degrees of freedom in lutetium-manganese oxides, particularly in the hexagonal LuMnO3 form, gives rise to a rich landscape of dynamic magnetic phenomena. Understanding these dynamics, from collective spin waves to individual spin flips, is crucial for harnessing their potential in future spintronic and magnonic devices.
Spin waves, or magnons, are collective excitations of the spin system and their dispersion relation provides fundamental insights into the magnetic exchange interactions. In hexagonal LuMnO3, the spin wave spectrum has been investigated using techniques like inelastic neutron scattering and Raman spectroscopy.
Inelastic neutron scattering studies on LuMnO3 have successfully measured the magnon dispersion along high-symmetry directions. arxiv.org This data has been instrumental in determining the principal exchange parameters within a spin-wave model. arxiv.org The analysis reveals the nature and strength of the magnetic interactions that govern the frustrated triangular antiferromagnetic ordering of the Mn³⁺ spins.
Furthermore, research has demonstrated the ability to selectively excite spin waves in single crystals of hexagonal LuMnO3. osti.govosti.govaip.orgarxiv.orgresearchgate.net It has been shown that laser polarization perpendicular to the c-axis of the crystal, with a photon energy of approximately 1.8 eV, can selectively generate spin waves. osti.govosti.govaip.orgarxiv.orgresearchgate.net This selective excitation is a significant step towards the optical control of magnons.
A notable feature observed in the spin wave spectrum of hexagonal LuMnO3 is a broad band between 700 and 900 cm⁻¹. osti.gov This band is believed to originate from a four-spin-flip process. osti.gov Two-dimensional correlation spectroscopy has further resolved this broad peak into five individual peaks at 741, 783, 812, 839, and 872 cm⁻¹. osti.govresearchgate.net This fine structure provides a deeper understanding of the complex spin dynamics in this material.
Table 1: Observed Spin Wave Peaks in Hexagonal LuMnO₃
| Peak Position (cm⁻¹) |
| 741 |
| 783 |
| 812 |
| 839 |
| 872 |
Data sourced from two-dimensional correlation spectroscopy studies. osti.govresearchgate.net
The ability to control individual spin flips is a cornerstone of spintronics. In hexagonal LuMnO3, the spin flip of the Mn³⁺ ions is intricately linked to the electronic d-d transitions. osti.gov The spin flip process is thought to be accompanied by a resonant excitation from the ground state to an excited state. osti.gov
A proposed microscopic model suggests that the generation of spin waves is correlated with a four-spin-flip within a single Mn³⁺ ion. osti.govaip.org In its ground state, the Mn³⁺ ion has a spin of S=2. nih.gov The model posits that a four-spin-flip can occur, changing the spin state to S=-2. aip.org This process is energetically favorable when accompanied by the d-d transition. osti.gov The energy associated with this four-spin-flip spin wave scattering has been estimated using a Heisenberg Hamiltonian model to be approximately 900 cm⁻¹, which aligns well with experimental observations. osti.gov
The selective excitation of spin waves using polarized light also implies a degree of control over the spin-flip process itself. osti.govosti.govaip.orgarxiv.orgresearchgate.net This opens up possibilities for optically controlled spin-based devices. Further research into the precise mechanisms and the development of more direct control methods are active areas of investigation.
Magneto-elastic Coupling and Magnetic Anisotropy
The strong coupling between the magnetic and lattice degrees of freedom is a hallmark of hexagonal manganites, leading to significant magneto-elastic effects and a distinct magnetic anisotropy.
Hexagonal rare-earth manganites (RMnO₃), including LuMnO₃, exhibit a giant magneto-elastic coupling. repec.orgrutgers.edunih.govresearchgate.net This is characterized by exceptionally large atomic displacements during the isostructural transition that accompanies the magnetic ordering. repec.orgrutgers.edunih.govresearchgate.net These atomic shifts are two orders of magnitude larger than those observed in other magnetic materials, indicating an unusually strong interaction between the spin system and the crystal lattice. repec.orgrutgers.edunih.gov This strong coupling is considered a key factor in the emergence of multiferroic properties in these materials. repec.orgrutgers.edunih.govresearchgate.net
The magnetic anisotropy in LuMnO₃, which dictates the preferred orientation of the magnetic moments, has been analyzed from a microscopic perspective. bohrium.com The behavior of the single-ion anisotropy is linked to the directional dependence of the lattice distortion, specifically the contraction of the Mn-trimers in the hexagonal structure. bohrium.com This is a key difference compared to other hexagonal manganites like YMnO₃, where the trimers expand, leading to a different magnetic ground state. bohrium.com The Dzyaloshinskii-Moriya interaction also plays a role in the spin canting observed in these systems. bohrium.com
Strain Engineering of Magnetic Order
The sensitive dependence of the magnetic properties on the lattice structure in LuMnO₃ opens up the possibility of tuning the magnetic order through externally applied strain, a technique known as strain engineering. This is particularly effective in thin film geometries.
While bulk LuMnO₃ is antiferromagnetic, single-phase and strained thin films of LuMnO₃ have been shown to exhibit coexisting ferromagnetic and antiferromagnetic orders. psi.chresearchgate.net A significant ferromagnetic moment of approximately 1 µB per Mn ion can be induced, a phenomenon absent in the bulk material. psi.chresearchgate.net This strain-induced ferromagnetism is found to be most prominent at the highly strained interface between the substrate and the film. psi.chresearchgate.net
The origin of this ferromagnetism is attributed to the strain-induced modifications of the crystal structure, which in turn alter the delicate balance of magnetic exchange interactions. psi.chresearchgate.net The ability to induce and control ferromagnetism in an otherwise antiferromagnetic material through strain offers a promising avenue for the development of novel multifunctional devices. psi.chresearchgate.net
In these strained LuMnO₃ thin films, the newly induced ferromagnetic order does not exist in isolation. It is coupled to the underlying antiferromagnetic order via an exchange field. psi.chresearchgate.net This exchange coupling demonstrates that the two magnetic orders are not independent but are intrinsically linked. The interplay between ferromagnetism and antiferromagnetism in these systems can lead to complex magnetic behaviors and offers further opportunities for controlling the magnetic state of the material. The engineering of such coupled magnetic orders is a key area of research for creating new functionalities in oxide electronics. psi.chresearchgate.net
Multiferroicity and Coupled Phenomena in Lutetium Manganese Oxides
Ferroelectric Behavior in LuMn₂O₅
Lutetium-manganese oxide, specifically LuMn₂O₅, exhibits notable ferroelectric properties, characterized by the emergence of spontaneous electric polarization under certain conditions. This behavior is intricately linked to its magnetic structure, classifying it as a multiferroic material where ferroelectricity is induced by magnetism.
Ferroelectric Transition Temperatures and Polarization Characteristics
LuMn₂O₅ is recognized as a ferroelectric crystal with a Curie temperature of approximately 34 K. tandfonline.com Below this temperature, a weak spontaneous polarization manifests along the b-direction of the crystal lattice. tandfonline.com The ferroelectric properties, including the transition temperature and polarization, are sensitive to various factors such as stoichiometry and external fields.
Table 1: Ferroelectric Properties of LuMn₂O₅
| Property | Value | Reference |
|---|---|---|
| Ferroelectric Curie Temperature | ~34 K | tandfonline.com |
| Direction of Spontaneous Polarization | b-axis | tandfonline.com |
Nature of Improper Ferroelectricity and Order Parameters
The ferroelectricity observed in LuMn₂O₅ is of the "improper" type. In improper ferroelectrics, the spontaneous polarization is not the primary order parameter driving the phase transition. aps.org Instead, it arises as a secondary effect, induced by a more primary order, which in the case of LuMn₂O₅, is believed to be the magnetic ordering. tandfonline.comaps.org
The primary order parameter is associated with a structural distortion or a magnetic arrangement that breaks inversion symmetry, subsequently leading to the development of a net electric polarization. aps.orgarxiv.orgresearchgate.net This is in contrast to "proper" ferroelectrics where the polarization itself is the primary order parameter. arxiv.orgresearchgate.net Theoretical and experimental studies suggest that in materials like LuMn₂O₅, the complex magnetic structure is the driving force behind the observed ferroelectric state. tandfonline.com
Coexistence of Magnetic and Ferroelectric Orders in h-LuMnO₃
Hexagonal lutetium manganite (h-LuMnO₃) is a well-known multiferroic material where ferroelectric and magnetic orders coexist, albeit with vastly different ordering temperatures. The ferroelectricity in h-LuMnO₃ is a result of a structural phase transition from a nonpolar to a polar space group (P6₃cm) at a high temperature, well above 1000 K. aps.org This structural transition involves a geometric tilting of the MnO₅ bipyramids. arxiv.org
The magnetic order, on the other hand, sets in at a much lower temperature. aps.org For instance, in thin films of hexagonal LuFeO₃, a related compound, a ferromagnetically canted antiferromagnetic state is observed to order below 155 K. aps.org This significant separation in the onset of ferroelectric and magnetic ordering is a characteristic feature of this class of materials. aps.org Despite the different origins and transition temperatures, the two order parameters are coupled, leading to magnetoelectric effects.
Cross-Correlation Effects and Magnetoelectric Coupling
The interplay between the magnetic and ferroelectric orders in lutetium-manganese oxides gives rise to magnetoelectric coupling. This coupling allows for the manipulation of magnetic properties by an electric field and vice versa. aps.org In hexagonal manganites, the magnetoelectric coupling is often linked to magnetoelastic effects and structural shifts of the Mn³⁺ ions, which indirectly couple the magnetic and ferroelectric orders. arxiv.org
The strength and nature of this coupling can be influenced by various factors, including temperature, magnetic field, and the specific crystalline form of the material. For example, in polycrystalline h-ErMnO₃, a related hexagonal manganite, modifications of the ferroelectric domain structure have been observed under the influence of a magnetic field at low temperatures, suggesting an indirect magnetoelectric coupling mediated by strain. arxiv.org
Dynamics of Ferroelectric and Magnetic Domain Walls
In multiferroic materials like lutetium-manganese oxides, the boundaries between different ferroelectric or magnetic domains, known as domain walls, can exhibit unique dynamic properties. The motion of these domain walls under external stimuli, such as electric or magnetic fields, is crucial for understanding and potentially exploiting the material's functionalities.
In hexagonal manganites, the ferroelectric domain walls can be interlocked with antiphase boundaries. nih.gov The electrical response of these domain walls can be dominated by the oscillation of bound charges rather than the conduction of free carriers. nih.gov The dynamics of these walls, including their velocity and response to high-frequency fields, are subjects of ongoing research. For instance, in some multiferroics, the motion of domain walls can be extremely fast, with relaxation rates on the order of 10⁷ s⁻¹ even at low temperatures. arxiv.org This high mobility is in contrast to conventional ferroelectrics and is thought to be related to the magnetic origin of the domain walls, suggesting they may be thicker than their purely ferroelectric counterparts. arxiv.org The study of these dynamics is essential for the development of novel electronic devices based on domain wall engineering. researchgate.net
Emergent Phenomena and Potential for Advanced Applications
Anomalous Hall Effect (AHE) in Kagome Lutetium-Manganese-Tin Compounds
Materials crystallizing in a kagome lattice structure, a network of corner-sharing triangles, are known to host exotic electronic states. wikipedia.orgyoutube.com In the family of REMn₆Sn₆ (where RE = Rare Earth element, including Lutetium), the manganese atoms form a kagome lattice, which is a key ingredient for the emergence of significant topological quantum effects. rsc.orgyoutube.com These materials, which can be tuned from antiferromagnetic to ferrimagnetic, exhibit a large anomalous Hall effect (AHE). youtube.com The AHE is the observation of a transverse voltage in a magnetic material, analogous to the ordinary Hall effect, but it arises from the material's internal magnetization rather than an external magnetic field. aps.orgnih.gov
In compounds like TbMn₆Sn₆, which is a structural analogue to the lutetium variant, a large AHE is observed, a characteristic that is expected to persist in LuMn₆Sn₆. youtube.com The effect is strongly uniaxial, meaning its magnitude depends on the direction of the magnetization relative to the crystal axes. youtube.com The unique geometry of the kagome lattice, with its inherent frustration, leads to complex, non-collinear magnetic structures. youtube.comarxiv.org This, combined with strong spin-orbit coupling, is fundamental to the appearance of the AHE in these materials. rsc.org
The anomalous Hall effect can be separated into extrinsic and intrinsic contributions. Extrinsic mechanisms depend on electron scattering from impurities (skew scattering and side-jump), while the intrinsic contribution is independent of scattering and is a direct consequence of the electronic band structure's Berry curvature. aps.org In magnetic kagome metals, the intrinsic mechanism is often dominant. rsc.orgaps.org
The Berry curvature acts as a sort of fictitious magnetic field in momentum space, deflecting the paths of electrons and giving rise to the Hall voltage. Its existence and magnitude are intimately tied to the material's spin texture. In non-collinear antiferromagnets or ferrimagnets like those found in Mn-based kagome lattices, the complex arrangement of magnetic moments (spins) breaks time-reversal symmetry in a way that generates a large Berry curvature. nih.govarxiv.org For example, in the chiral antiferromagnet Mn₃Sn, a non-collinear 120-degree spin order produces a large AHE at room temperature, even with a vanishingly small net magnetization. nih.gov This demonstrates that a large net magnetization is not a prerequisite for a significant AHE; rather, the specific chiral or non-collinear spin texture is the key factor. nih.govarxiv.org This principle directly applies to the Lu-Mn-Sn system, where the arrangement of Mn moments on the kagome lattice dictates the topological properties of the electronic bands and, consequently, the intrinsic AHE. rsc.org
Topological Nernst and Thermal Hall Effects
Alongside the AHE, which is an electrical transport phenomenon, related thermomagnetic effects also emerge in these topological materials. The anomalous Nernst effect (ANE) and the thermal Hall effect are the thermal analogues of the AHE. The ANE refers to the generation of a transverse voltage by a longitudinal heat current in a magnetic material, while the thermal Hall effect describes the transverse flow of heat in response to a temperature gradient.
The same Berry curvature that drives the intrinsic AHE is also responsible for the intrinsic anomalous Nernst and thermal Hall effects. rsc.org Therefore, materials like the lutetium-manganese-tin kagome compounds, which are predicted to have a large AHE, are also prime candidates for exhibiting significant topological Nernst and thermal Hall effects. The combination of flat bands, Dirac cones, and van Hove singularities in the electronic structure of kagome metals enhances these responses. youtube.comrsc.org The study of these thermal effects provides complementary information to the AHE about the topological nature of the electronic band structure near the Fermi level.
Photovoltaic Response in Ferroelectric Lutetium Manganite Thin Films
Beyond kagome systems, other lutetium-manganese compounds, specifically lutetium manganite (LuMnO₃), exhibit fascinating properties rooted in their ferroelectric nature. Ferroelectric materials possess a spontaneous electric polarization that can be switched by an external electric field. nanoscientific.org When a ferroelectric material is also a semiconductor, it can display a unique photovoltaic response.
Lanthanum manganite thin films, which are chemically similar to lutetium manganites, have been shown to generate photocurrents when exposed to light. mdpi.com In ferroelectric materials, this can lead to the bulk photovoltaic effect (BPVE), which offers a different mechanism for solar energy conversion compared to conventional semiconductor p-n junctions. nanoscientific.orgrsc.org This effect has been observed in various ferroelectric materials and is being explored in two-dimensional ferroelectric semiconductors. rsc.orgnih.gov Given that LuMnO₃ is a well-known multiferroic (exhibiting both ferroelectric and magnetic ordering), thin films of this material are expected to show a distinct photovoltaic response.
Unlike traditional solar cells where charge separation occurs at a p-n junction, the BPVE generates a photocurrent throughout the bulk of the material. nanoscientific.orgrsc.org This effect is intrinsically linked to the breaking of inversion symmetry in the crystal structure, a defining characteristic of all ferroelectric materials. nih.gov The resulting internal electric field from the ferroelectric polarization aids in the separation of photogenerated electron-hole pairs, driving a steady-state current without the need for a junction. rsc.orgnih.gov
A key feature of the BPVE is that it can produce open-circuit voltages significantly higher than the material's bandgap, a feat impossible in conventional photovoltaics which are limited by the Shockley-Queisser limit. nanoscientific.org The direction and magnitude of the photocurrent can be controlled by switching the ferroelectric polarization with an electric field. nanoscientific.org The BPVE is a second-order nonlinear optical response that can be further engineered by introducing magnetic order, as in the case of multiferroic LuMnO₃. nih.govarxiv.org The coupling between the magnetic and ferroelectric orders could allow for tuning the photovoltaic response with both electric and magnetic fields, opening up new device possibilities.
Spintronic and Magnonic Device Prospects based on Coupled Phenomena
The emergent phenomena in lutetium-manganese compounds offer a rich platform for future spintronic and magnonic devices. Spintronics utilizes the spin of the electron in addition to its charge, promising devices with lower power consumption and higher processing speeds.
The large anomalous Hall effect in kagome Lu-Mn-Sn compounds is particularly promising. rsc.org The ability to generate a large transverse voltage, controlled by the material's magnetization, is the basis for novel memory and logic devices. For instance, the sign of the Hall effect in similar chiral antiferromagnets can be switched with a very small magnetic field, which is advantageous for creating low-power magnetic memory that produces almost no stray magnetic fields. nih.gov
The coupling between charge, spin, and heat, as seen in the AHE and ANE, could be harnessed for spin caloritronic devices, which use heat currents to control spin information. Furthermore, the interplay between ferroelectricity and the photovoltaic effect in LuMnO₃ thin films suggests applications in opto-spintronics. The ability to control a photocurrent via an external magnetic field (by manipulating the magnetic order) or to influence the magnetic state with light could lead to new types of sensors and multifunctional devices. aps.org The development of materials where these phenomena are robust at room temperature remains a key research goal. nih.govspintronics-info.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
